molecular formula C8H12BrNO B2975186 (S)-4-(1-Aminoethyl)phenol hydrobromide CAS No. 1001094-89-8

(S)-4-(1-Aminoethyl)phenol hydrobromide

Cat. No.: B2975186
CAS No.: 1001094-89-8
M. Wt: 218.094
InChI Key: PZBBMKOZPQAHRA-RGMNGODLSA-N
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Description

(S)-4-(1-Aminoethyl)phenol hydrobromide (C₈H₁₂BrNO) is a chiral organic compound primarily employed as an intermediate in synthetic chemistry. Its structure features a phenol ring substituted with an (S)-configured 1-aminoethyl group and a hydrobromide counterion. The stereochemistry at the aminoethyl group is critical for its interactions in enantioselective syntheses, particularly in pharmaceuticals and agrochemicals . The compound is incompatible with oxidizing agents, necessitating careful handling and storage under inert conditions .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBMKOZPQAHRA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding imine or nitrile.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include imines, nitriles, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-(1-Aminoethyl)phenol hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product. This mechanism is crucial for its role in biocatalysis and pharmaceutical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (S)-4-(1-Aminoethyl)phenol hydrobromide with structurally related compounds:

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Application/Activity References
This compound C₈H₁₂BrNO Not Reported Phenol, aminoethyl, HBr Organic synthesis intermediate
Compound 1E (Chromene derivative) C₁₇H₁₄N₂O₂ 223–227 –CN, –OH, –NH₂ Not reported (synthetic focus)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... hydrobromide C₁₆H₂₀BrN₄OS Not Reported Thiazole, methoxyphenyl, HBr Cardioprotective (IC₅₀: 50–150 nM)
(S)-25p (Pyrrolopyrimidine hydrobromide) C₂₅H₂₃BrN₄O >300 Pyrrolopyrimidine, HBr Not reported (high stability)

Key Observations:

  • Functional Group Impact: The presence of a thiazole ring in the cardioprotective hydrobromide () enhances its biological activity compared to the simpler phenol structure of this compound. Phenol ethers (e.g., compound ()-18 in ) exhibit stronger enzyme inhibition due to reduced solvation and optimal pocket binding .
  • Thermal Stability : Hydrobromide salts generally display high melting points (>300°C in (S)-25p), suggesting robust crystalline structures .

Enantiomeric Variants

The (R)-enantiomer of 2-(1-aminoethyl)phenol is listed in reagent catalogs (), but its biological or synthetic utility remains undocumented. Enantiomeric differences are critical in pharmacology; for example, (S)-25p and its (R)-counterpart in show distinct binding affinities due to chiral recognition in target proteins .

Biological Activity

(S)-4-(1-Aminoethyl)phenol hydrobromide is a chiral compound with significant potential in medicinal chemistry. Its structure, resembling known neurotransmitters like dopamine and norepinephrine, suggests that it may interact with various receptors in the central nervous system (CNS), influencing mood, cognition, and movement. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H12_{12}BrN\O
  • Molecular Weight : Approximately 232.1 g/mol
  • Chirality : The "(S)" designation indicates a specific three-dimensional configuration.

The hydrobromide form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

While the exact mechanism of action for this compound remains largely unknown due to limited research, it is hypothesized to act as a sympathomimetic amine. This suggests potential interactions with the norepinephrine system, which could influence physiological functions such as blood pressure regulation and heart rate.

Neurotransmitter Interaction

Initial in-vitro studies indicate that this compound may interact with neurotransmitter systems relevant to neurological disorders such as Parkinson's disease and depression. Further research is warranted to explore these interactions in animal models and assess therapeutic applications.

Antileishmanial Activity

Research has demonstrated that derivatives of this compound exhibit significant antileishmanial activity against Leishmania donovani, the protozoan responsible for leishmaniasis. These compounds have been shown to effectively reduce parasite loads in infected models by targeting mitochondrial functions.

Enzymatic Interactions

The compound interacts with transaminase enzymes critical for metabolic processes. It forms an external aldimine with pyridoxal-5′-phosphate, facilitating biochemical transformations essential for amino acid metabolism.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
(R)-4-(1-Aminoethyl)phenolEnantiomer of (S)-4-(1-Aminoethyl)phenolDifferent biological activity profile
4-HydroxyphenylacetoneContains a ketone groupUsed in synthesizing other pharmaceuticals
2-Amino-4-phenylbutanoic acidAmino acid derivativeExhibits different metabolic pathways
3-HydroxytyraminePhenolic amineInvolved in neurotransmitter synthesis

This table highlights how this compound stands out due to its specific enantiomeric form and targeted biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neurotransmitter Interaction : An in-vitro study suggested that the compound could modulate neurotransmitter release, potentially aiding in mood regulation.
  • Antileishmanial Effectiveness : Research demonstrated that derivatives showed a significant reduction in Leishmania donovani parasite loads in infected animal models, indicating therapeutic potential for leishmaniasis treatment.
  • Metabolic Pathway Analysis : Investigations into its interaction with transaminase enzymes revealed crucial insights into its role in amino acid metabolism.

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